2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or acetic acid, and may require a catalyst like p-toluenesulfonic acid.
Another approach involves the Rhodium(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar structure but lacks the pyridine ring.
2-(1H-Pyrazol-1-yl)pyridine: Similar structure but lacks the phenyl groups on the pyrazole ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but has methyl groups instead of phenyl groups.
Uniqueness
2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both phenyl groups on the pyrazole ring and the pyridine ring. This combination imparts distinct chemical and physical properties, making it a versatile scaffold for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
76211-98-8 |
---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-9-16(10-4-1)18-15-19(17-11-5-2-6-12-17)23(22-18)20-13-7-8-14-21-20/h1-15H |
InChI Key |
NJTFZAIQMJIJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.